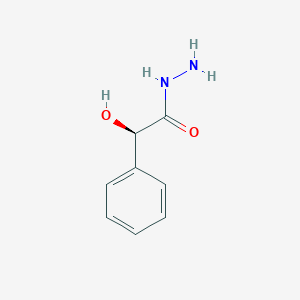![molecular formula C12H17N5 B2749662 N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine CAS No. 1436185-75-9](/img/structure/B2749662.png)
N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a propyne group, and a butyne chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine typically involves multiple steps:
-
Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, propyl azide can react with propylnitrile under acidic conditions to form 1-propyltetrazole.
-
Alkylation: : The next step involves the alkylation of the tetrazole ring. This can be achieved by reacting 1-propyltetrazole with a suitable alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate.
-
Coupling Reaction: : The final step is the coupling of the alkylated tetrazole with a butyne derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, where the alkylated tetrazole reacts with a butyne halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the propyne and butyne groups. Common oxidizing agents include potassium permanganate or osmium tetroxide, which can convert the alkyne groups to diols or diketones.
-
Reduction: : Reduction reactions can target the alkyne groups, converting them to alkanes or alkenes. Hydrogenation using palladium on carbon (Pd/C) is a typical method for such reductions.
-
Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions. For example, the nitrogen atoms in the tetrazole can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Diols, diketones
Reduction: Alkanes, alkenes
Substitution: Various substituted tetrazole derivatives
科学研究应用
Chemistry
In chemistry, N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological systems. Tetrazoles are known to mimic carboxylic acids, making them useful in the design of enzyme inhibitors and receptor agonists or antagonists.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore is of interest. Tetrazoles are often found in drugs due to their stability and ability to participate in hydrogen bonding. This compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive alkyne groups.
作用机制
The mechanism of action of N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to interact with biological targets effectively. The propyne and butyne groups can also participate in click chemistry reactions, forming stable triazole linkages with azides.
相似化合物的比较
Similar Compounds
1-Propyl-1H-tetrazole-5-methanol: Similar tetrazole ring but with a hydroxyl group instead of the propyne and butyne groups.
N-Prop-2-ynyl-1H-tetrazole-5-methanamine: Similar structure but lacks the butyne chain.
Tetrazole derivatives: Various compounds with different substituents on the tetrazole ring.
Uniqueness
N-[(1-Propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine is unique due to the combination of a tetrazole ring with both propyne and butyne groups
属性
IUPAC Name |
N-[(1-propyltetrazol-5-yl)methyl]-N-prop-2-ynylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-4-7-10-16(8-5-2)11-12-13-14-15-17(12)9-6-3/h2H,6,8-11H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVRYKOSCJZMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CN(CC#C)CC#CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2749580.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2749581.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2749583.png)

![5-fluoro-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2749586.png)

![9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2749592.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2749594.png)
![N-cyclopentyl-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B2749595.png)
![ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2749597.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2749599.png)
![3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2749601.png)
